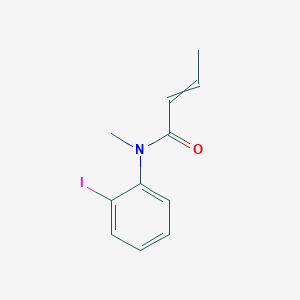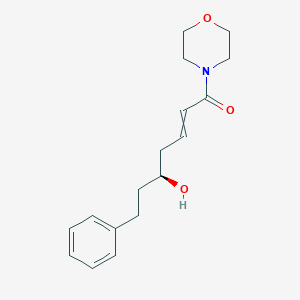
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with methyl groups at positions 2 and 6, a thiophene ring at position 4, and a nitrile group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the cyclocondensation of a β-ketoester, an aldehyde, and a nitrogen source under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(thiophen-2-yl)-1,4-dihydro-pyridine-3,5-dicarbonitrile .
- 2,6-Dimethyl-4-(thiophen-2-yl)-1,4-2H-pyridine-3,5-dicarboxylic acid di-methyl ester .
Uniqueness
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in medicinal chemistry for the development of novel therapeutic agents .
Properties
CAS No. |
650605-92-8 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2,6-dimethyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-8-6-10(12-4-3-5-15-12)11(7-13)9(2)14-8/h3-6H,1-2H3 |
InChI Key |
MZVNVRFBBXGNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C#N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)




![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)




![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

